REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:8][CH2:9][CH2:10][CH2:11][C:12](Cl)=[O:13].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[CH3:7][C:1]1[CH:6]=[CH:5][C:4]([C:12](=[O:13])[CH2:11][CH2:10][CH2:9][Cl:8])=[CH:3][CH:2]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
70.5 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to rise for a quarter of an hour
|
Type
|
ADDITION
|
Details
|
the mixture is treated with ice-cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(CCCCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |